[(5-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
Description
(5-Fluoropyridin-3-yl)methylpropanedinitrile is a fluorinated organic compound characterized by three distinct structural motifs:
- A 3,3,3-trifluoropropyl chain, imparting high lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.
- A propanedinitrile backbone, which enhances molecular rigidity and serves as a bifunctional electrophilic site for chemical modifications.
However, its specific biological or industrial roles remain underexplored in the provided evidence.
Properties
CAS No. |
647839-97-2 |
|---|---|
Molecular Formula |
C12H9F4N3 |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[(5-fluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
InChI Key |
HVXVFUYRXKMBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-fluoropyridine derivatives with appropriate nitrile-containing reagents. One common method involves the use of 5-fluoropyridin-3-ylmethyl bromide and 3,3,3-trifluoropropyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity (5-Fluoropyridin-3-yl)methylpropanedinitrile .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
(5-Fluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms and nitrile groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related compounds is presented below, focusing on key substituents and applications:
| Compound | Key Structural Features | Functional Groups | Applications/Findings | References |
|---|---|---|---|---|
| (5-Fluoropyridin-3-yl)methylpropanedinitrile (Target) | 5-Fluoropyridine, trifluoropropyl chain, propanedinitrile | Nitriles, fluorinated alkyl, aromatic fluorine | Hypothesized use in drug discovery (rigid scaffold) or agrochemicals (stability) | — |
| Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine | Trifluoropropyl-silyl amine | Silyl ether, tertiary amine | Derivatization agent for GC-MS analysis of estrogens and β-blockers in environmental samples | [1] |
| CP-628006 (CFTR potentiator) | Trifluoropropyl, carboxamide, octahydrophenanthrene scaffold | Carboxamide, trifluoromethyl | Restores ATP-dependent gating in cystic fibrosis mutant CFTR channels; structural diversity among potentiators | [3] |
| BACE1 Inhibitor 5o | (3,3,3-Trifluoropropyl)amino, difluorophenyl, thiazine ring | Amine, carbamate, trifluoromethyl | Inhibits β-secretase for Alzheimer’s therapy; trifluoropropyl enhances target engagement | [4] |
| 3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile | 5-Fluoropyridine, trimethylsilyl-ethynyl, nitrile | Nitrile, silyl ether | Intermediate in nucleotide synthesis; fluorination improves electronic properties | [5] |
Key Comparative Insights
Trifluoropropyl Group :
- The trifluoropropyl moiety is widely used to enhance lipophilicity and metabolic stability (e.g., in BACE1 inhibitors and CFTR potentiators ). However, its role in the target compound is distinct due to the absence of an amine or carboxamide group.
- In silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine), this group improves derivatization efficiency for GC-MS , whereas in the target compound, it likely contributes to steric bulk or solubility.
- Nitrile Functionality: The propanedinitrile backbone in the target compound differentiates it from mono-nitrile analogs like 3-fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile . The dual nitriles may increase electrophilicity or serve as a hydrogen-bond acceptor, similar to nitriles in kinase inhibitors. Contrastingly, BACE1 inhibitor 5o uses a carbamate and thiazine ring for target binding, highlighting divergent pharmacophore strategies .
Fluorinated Aromatic Systems :
Research Findings and Implications
- Pharmacological Potential: The trifluoropropyl and dinitrile groups suggest utility in central nervous system (CNS) drugs, where lipophilicity and metabolic stability are critical.
- Material Science : The rigidity of the dinitrile backbone could make it a candidate for high-performance polymers or coordination complexes .
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